molecular formula C8H13ClO6 B13794921 Acetochloro-A-fucose

Acetochloro-A-fucose

Cat. No.: B13794921
M. Wt: 240.64 g/mol
InChI Key: SFBTYYNXEGMIOS-YTLSDQODSA-N
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Description

Based on nomenclature conventions, it may hypothetically represent a derivative of fucose (a deoxy sugar) modified with an acetochlor-like functional group. For context, fucose derivatives are often studied in glycobiology for roles in cellular recognition and signaling .

Properties

Molecular Formula

C8H13ClO6

Molecular Weight

240.64 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-acetyl-3,4,5-trihydroxy-6-methyloxan-2-yl] hypochlorite

InChI

InChI=1S/C8H13ClO6/c1-3-5(11)6(12)7(13)8(14-3,15-9)4(2)10/h3,5-7,11-13H,1-2H3/t3-,5+,6+,7-,8-/m1/s1

InChI Key

SFBTYYNXEGMIOS-YTLSDQODSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)C)OCl)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)(C(=O)C)OCl)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetochloro-A-fucose typically involves the acetylation of fucose followed by chlorination. The process begins with the protection of hydroxyl groups in fucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tri-O-acetylated fucose. The next step involves the chlorination of the acetylated fucose using thionyl chloride or another chlorinating agent to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetochloro-A-fucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetochloro-A-fucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetochloro-A-fucose involves its interaction with glycosyltransferases, enzymes that transfer sugar moieties to target molecules. The acetylated fucose can act as a substrate or inhibitor for these enzymes, affecting glycosylation pathways. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Comparison Framework and Challenges

The evidence lacks direct information about Acetochloro-A-Fucose, necessitating a methodological approach to hypothetical comparisons. Per guidelines in and , comparisons should focus on structural or functional analogs. Below is a framework for such an analysis:

2.1 Structural Analogs
  • Chloroacetamide Compounds: e.g., Acetochlor (CAS 34256-82-1, 100% purity ).
Property This compound (Hypothetical) Fucose Acetochlor
Core Structure Fucose + acetochlor group C₆H₁₂O₅ (deoxy sugar) C₁₄H₂₀ClNO₂ (herbicide)
Functional Groups Hydroxyl, chloroacetamide Hydroxyl, methyl Chloroacetamide, ether
Primary Use Unknown (potentially glycobiology) Cell signaling Herbicide
2.2 Functional Analogs
  • Acetochlor: A herbicide inhibiting plant cell division .
  • Fucose Derivatives : e.g., Lewis X antigen (involved in immune response). Contrasting functions (biological vs. herbicidal) highlight divergent applications.

Research Findings and Limitations

  • Synthesis and Stability: No data exist on this compound’s synthesis or stability. Acetochlor’s production involves ethoxylation and chlorination , but fucose modifications typically require enzymatic or chemical glycosylation.
  • Biological Activity : Fucose derivatives mediate cell adhesion (e.g., selectin binding), while acetochlor disrupts weed growth. A hybrid compound might have unpredictable interactions.

Critical Analysis of Evidence Gaps

  • Journal Guidelines () emphasize reproducibility and rigorous data reporting, which are unattainable here due to missing compound-specific data.

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